Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate
Overview
Description
Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate is a type of organic compound. It likely contains a thiazole ring, which is a heterocyclic compound that includes nitrogen and sulfur in its structure. The “chloromethyl” and “carboxylate” groups suggest the presence of a chlorine atom and a carboxylate ester group, respectively .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through methods like the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S N 2 reaction . Another method could involve the reaction of an alcohol with a strong base such as sodium hydride .Chemical Reactions Analysis
Ethers, which this compound is, commonly undergo cleavage of the C–O bond when exposed to strong acids. This process involves the ether oxygen being protonated to form a good leaving group, which can be eliminated as part of an S N 2, S N 1, or E1 reaction mechanism .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
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Unexpected Synthesis and Application of Ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate
- Summary of Application : This compound is used as a versatile and attractive building block in the synthesis of various phenols and in situ ester hydrolysis reaction .
- Methods of Application : The synthesis involves a Friedländer reaction between 1-(2-amino-5-iodophenyl)ethanone and ethyl 4-chloro-3-oxobutanoate . The reaction is promoted by chlorotrimethylsilane (TMSCl) .
- Results or Outcomes : The corresponding 2,4-bis(aroxymethyl)quinoline-3-carboxylic acids were obtained in good yields of 71–86% .
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Efficient and Convenient Chloromethylation of Aromatic Compounds
- Summary of Application : Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers, and pharmaceuticals .
- Methods of Application : The process involves the treatment of a series of aromatic hydrocarbons and O-carbethoxy phenol substrates with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide .
- Results or Outcomes : The corresponding chloromethyl derivatives are obtained in good to excellent yields .
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Oxidation pathways, kinetics and branching ratios of chloromethyl ethyl ether (CMEE) initiated by OH radicals
- Summary of Application : This study investigates the oxidation reactions of chloromethyl ethyl ether (CH2ClOCH2CH3) initiated by OH radicals .
- Methods of Application : The study uses quantum calculation methods and the Minnesota functional (M06-2X) of the density functional theory method along with a polarization and diffuse 6-311++G(d,p) basis set for optimization and frequency calculations .
- Results or Outcomes : The study provides insights into the oxidation pathways, kinetics, and branching ratios of chloromethyl ethyl ether .
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Chloromethyl methyl ether (CMME)
- Summary of Application : CMME is used as an alkylating agent and for introducing the methoxymethyl ether (MOM) protecting group .
- Methods of Application : The synthesis of CMME involves the reaction of dimethoxymethane and acetyl chloride in the presence of a Lewis acid catalyst .
- Results or Outcomes : CMME is a key compound in organic synthesis .
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Synthesis of acyclic nucleosides of thieno [2,3- d ]pyrimidine derivatives
- Summary of Application : 2-Chloroethyl methyl ether (2-Methoxyethyl chloride) is used in the synthesis of these derivatives .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The synthesis results in acyclic nucleosides of thieno [2,3- d ]pyrimidine derivatives .
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- Summary of Application : Chloromethyl ethyl ether is used to prepare a key intermediate in the preparation of MKC-442 analog .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The preparation results in a key intermediate for MKC-442 analog .
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Preparation of 2-Chloroethyl Methyl Ether
- Summary of Application : 2-Chloroethyl methyl ether (2-Methoxyethyl chloride) is used in the synthesis of various organic compounds .
- Methods of Application : The synthesis involves the reaction of dimethoxymethane and acetyl chloride in the presence of a Lewis acid catalyst .
- Results or Outcomes : The preparation results in 2-Chloroethyl methyl ether .
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Preparation of 2-Chloroethyl Methyl Ether
- Summary of Application : 2-Chloroethyl methyl ether (2-Methoxyethyl chloride) is used in the synthesis of various organic compounds .
- Methods of Application : The synthesis involves the reaction of dimethoxymethane and acetyl chloride in the presence of a Lewis acid catalyst .
- Results or Outcomes : The preparation results in 2-Chloroethyl methyl ether .
Future Directions
properties
IUPAC Name |
ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c1-2-11-7(10)5-4-12-6(3-8)9-5/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAHIGKQDWEJJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640989 | |
Record name | Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate | |
CAS RN |
842130-48-7 | |
Record name | Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-(chloromethyl)-1,3-thiazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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